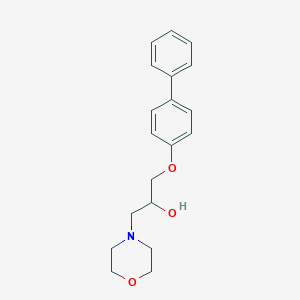

1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol is a useful research compound. Its molecular formula is C19H23NO3 and its molecular weight is 313.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells .

Mode of Action

It is known to interact with its target, beta-secretase 1 . The compound’s morpholine ring and phenylphenoxy group could potentially interact with the active site of the enzyme, leading to changes in its activity.

Biochemical Pathways

Given its target, it may influence pathways related to the metabolism of myelin proteins .

Result of Action

Its interaction with beta-secretase 1 suggests it may influence the formation of myelin sheaths .

Action Environment

Biologische Aktivität

1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal and agricultural chemistry. Its unique structural features, including a morpholine ring and a biphenyl ether moiety, contribute to its diverse biological properties.

Chemical Structure and Properties

The molecular formula for this compound is C19H23NO3, with a molecular weight of approximately 287.38 g/mol. The compound's structure can be broken down into the following components:

- Morpholine Ring : A six-membered ring containing one nitrogen atom, contributing to its pharmacological properties.

- Propanol Backbone : Provides stability and solubility in biological systems.

- Phenylphenoxy Group : Enhances lipophilicity, potentially improving membrane permeability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown promising results as an antimicrobial agent, making it a candidate for developing new antibiotics or preservatives in agricultural applications.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, although further investigation is needed to elucidate its mechanism of action.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions, focusing on modifying the morpholine and phenoxy groups to enhance biological activity.

Synthetic Route Overview

- Formation of Morpholine Derivative : The morpholine ring is synthesized through cyclization reactions.

- Coupling Reaction : The phenoxy group is introduced via coupling reactions with appropriate phenolic compounds.

- Final Modification : The propanol backbone is added through reductive amination or similar methods.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Morpholino-propanol | Morpholine ring, propanol backbone | Basic structure; fewer aromatic groups |

| 1-(4-Methoxyphenyl)-3-morpholinopropanone | Methoxy substitution on phenyl | Different functional group affecting solubility |

| 3-(4-Fluorophenoxy)-1-morpholino-propanol | Fluorinated phenoxy group | Enhanced lipophilicity and potential bioactivity |

These comparisons highlight how modifications in functional groups can influence the compound's biological activity and potential applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

- Antimicrobial Studies : In vitro tests revealed that derivatives with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Cancer Cell Line Inhibition : Research conducted on various cancer cell lines indicated that certain analogs could induce apoptosis, suggesting a potential mechanism for anticancer activity.

- Inflammatory Response Modulation : Animal studies have shown that morpholine-containing compounds can reduce inflammation markers in models of arthritis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has potential as a pharmaceutical agent due to its biological activity. It has been investigated for:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites, thus preventing substrate interaction.

- Receptor Binding : It interacts with various receptors, modulating their activity and influencing cellular signaling pathways, which is crucial for drug development.

Antiviral Research

Recent studies have suggested that derivatives of this compound may exhibit antiviral properties, particularly against viruses like SARS-CoV-2. Computational assessments and molecular docking studies have indicated promising stability and binding affinities that warrant further experimental investigation.

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of specialty chemicals. Its unique structure allows it to be utilized in producing various organic compounds and as a reagent in industrial processes.

Case Studies

Case studies provide practical insights into the applications of this compound:

- Enzyme Inhibition Studies : Research has demonstrated how this compound effectively inhibits specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.

- Antiviral Investigations : Computational studies have identified its potential efficacy against viral pathogens, suggesting avenues for developing antiviral drugs based on this compound.

- Industrial Synthesis : Case studies in industrial settings have illustrated its role as an intermediate in synthesizing specialty chemicals, emphasizing its economic viability and application breadth.

Eigenschaften

IUPAC Name |

1-morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c21-18(14-20-10-12-22-13-11-20)15-23-19-8-6-17(7-9-19)16-4-2-1-3-5-16/h1-9,18,21H,10-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOKHYRYUFMOIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.